Structural Properties and Synthesis of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid: A Technical Guide
Structural Properties and Synthesis of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and library synthesis, conformationally restricted cyclic scaffolds serve as critical building blocks. 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (C₁₄H₂₁NO₃) is a highly versatile monoamide derived from the nucleophilic ring-opening of cis-1,2,3,6-tetrahydrophthalic anhydride by cyclohexylamine[1],[2]. This technical guide provides an in-depth analysis of its structural properties, stereochemical logic, and a self-validating experimental protocol for its synthesis.
Structural and Physicochemical Profiling
The molecular architecture of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid features a cyclohexene core substituted at the 1- and 6-positions with a carboxylic acid and a cyclohexyl-substituted amide, respectively. The double bond is situated at the 3-position, which imparts a degree of rigidity to the ring system while maintaining specific vectors for functional group projection.
To facilitate rapid assessment for drug development professionals, the quantitative physicochemical properties of the compound are summarized below:
| Property | Value | Structural Significance |
| Chemical Name | 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | IUPAC standard nomenclature |
| Molecular Formula | C₁₄H₂₁NO₃ | - |
| Molecular Weight | 251.32 g/mol | Optimal for fragment-based drug design (FBDD) |
| Hydrogen Bond Donors | 2 (COOH, NH) | Facilitates target-protein anchoring |
| Hydrogen Bond Acceptors | 3 (C=O, C=O, OH) | Enhances aqueous solubility potential |
| Rotatable Bonds | 3 | High conformational restriction |
| Topological Polar Surface Area | 66.4 Ų | Excellent predictive membrane permeability |
Stereochemistry and Conformational Logic
The stereochemistry of the target compound is strictly dictated by its synthetic precursor. The starting material, cis-1,2,3,6-tetrahydrophthalic anhydride, is classically synthesized via a highly stereospecific [4+2] Diels-Alder cycloaddition between 1,3-butadiene and maleic anhydride[3],[4]. Because the cycloaddition is concerted, the cis geometry of the maleic anhydride dienophile is perfectly preserved.
Upon ring-opening with cyclohexylamine, the cis-1,6 relationship between the carboxylic acid and the carbamoyl group is retained. This spatial arrangement allows for potential intramolecular hydrogen bonding between the amide N-H and the carboxylic C=O, which can stabilize specific conformations in non-polar environments.
Conformational analysis and stereochemical features of the target compound.
Synthesis Methodology and Mechanistic Causality
The synthesis relies on the nucleophilic acyl substitution of the cyclic anhydride[5]. The disparity in nucleophilicity between the aliphatic amine and the resulting carboxylic acid ensures that the reaction stops at the monoamide stage, provided kinetic control is maintained.
Nucleophilic ring-opening of tetrahydrophthalic anhydride by cyclohexylamine to form the monoamide.
Self-Validating Experimental Protocol: Synthesis and Isolation
Objective : Synthesize the target monoamide while preventing thermodynamic imide formation. Causality & Design : By maintaining a low temperature (0–25 °C), we prevent the thermodynamic sink of imide formation, which requires dehydration at >100 °C. The protocol utilizes an acid-base extraction as a self-validating purification step: only the desired monoamide (containing a free carboxylic acid) will partition into the aqueous bicarbonate layer, leaving unreacted amine and non-acidic impurities in the organic phase.
Step-by-Step Methodology :
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Reagent Preparation : Suspend 10.0 mmol of cis-1,2,3,6-tetrahydrophthalic anhydride in 20 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Rationale: THF is a polar aprotic solvent that solubilizes the anhydride without competing as a nucleophile.
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Temperature Control : Cool the reaction vessel to 0 °C using an ice-water bath.
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Rationale: The nucleophilic attack is highly exothermic; cooling prevents local hot spots that could drive unwanted side reactions.
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Nucleophilic Addition : Add 10.5 mmol of cyclohexylamine dropwise over 15 minutes with vigorous stirring.
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Rationale: A slight excess of amine ensures complete consumption of the anhydride. Dropwise addition maintains strict kinetic control.
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Reaction Propagation : Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 3 hours. Monitor via TLC (eluent: 1:1 Ethyl Acetate/Hexane) until the anhydride spot is fully consumed.
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Quenching and Extraction : Concentrate the THF under reduced pressure. Dissolve the crude residue in 30 mL of dichloromethane (DCM) and extract with 30 mL of saturated aqueous NaHCO₃.
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Rationale: The NaHCO₃ deprotonates the newly formed carboxylic acid, pulling the monoamide into the aqueous layer as a sodium salt, effectively separating it from neutral organic impurities.
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Acidification and Precipitation : Carefully acidify the aqueous layer with 1M HCl to pH 2.
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Rationale: Protonation of the carboxylate regenerates the neutral monoamide, which precipitates out of the aqueous solution due to its high lipophilicity.
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Isolation : Filter the white precipitate, wash with cold distilled water, and dry under high vacuum to yield the pure product.
Analytical Characterization Standards
To validate the structural integrity of the synthesized compound, the following spectroscopic markers must be confirmed:
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¹H NMR (CDCl₃) : The defining feature is the alkene protons at C3 and C4, which appear as a distinct multiplet at ~5.6–5.8 ppm. The cyclohexyl methine proton adjacent to the amide nitrogen will appear at ~3.7–3.9 ppm. The amide N-H typically presents as a broad doublet near 6.0 ppm, while the COOH proton is a broad singlet >10.0 ppm.
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FT-IR Spectroscopy : The spectrum will show two distinct carbonyl stretches: a strong C=O stretch for the carboxylic acid at ~1700 cm⁻¹ and an amide I band at ~1640 cm⁻¹. A broad O-H stretch from 2500–3000 cm⁻¹ confirms the presence of the carboxylic acid.
References
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Cope, A. C., & Herrick, E. C. "cis-Δ4-Tetrahydrophthalic Anhydride". Organic Syntheses, 1950, 30, 93.[Link] (Cited for[3])
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"Tetrahydrophthalic anhydride". Wikipedia.[Link] (Cited for[4])
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"(+/-)-cis-6-cyclohexylcarbamoyl-cyclohex-3-enecarboxylic acid". Molaid. [Link] (Cited for[1])
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"Copolymers based on maleic acid derivatives and their applications". Google Patents. (Cited for[2])
Sources
- 1. (+/-)-<i>cis</i>-6-cyclohexylcarbamoyl-cyclohex-3-enecarboxylic acid - CAS号 —— - 摩熵化学 [molaid.com]
- 2. CA2114688A1 - Copolymers based on maleic acid derivatives and vinyl monomers, their production and application - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tetrahydrophthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
